7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Overview
Description
7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromoacetyl group attached to the quinolinone core, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The general reaction scheme is as follows:
4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one+bromoacetyl bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction of the bromoacetyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Nucleophilic substitution: Substituted quinolinone derivatives.
Oxidation: Oxidized quinolinone derivatives.
Reduction: Reduced alcohol derivatives.
Scientific Research Applications
7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with biological targets such as enzymes and receptors. The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This covalent modification can disrupt normal cellular processes and result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chloroacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- 7-(2-fluoroacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- 7-(2-iodoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Uniqueness
7-(2-bromoacetyl)-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromoacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
7-(2-bromoacetyl)-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-13(2)6-12(17)15-10-5-8(11(16)7-14)3-4-9(10)13/h3-5H,6-7H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZAKXYVWXBECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)C(=O)CBr)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392286-50-8 | |
Record name | 7-(2-bromoacetyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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